4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile

Description

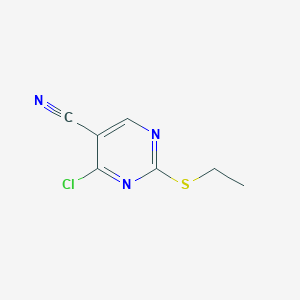

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGPSFQLGBFAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593250 | |

| Record name | 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-03-8 | |

| Record name | 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution from Methylthio Precursors

The most widely reported method involves the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile with ethyl iodide in the presence of a base. Potassium carbonate is typically employed to deprotonate the methylthio group, facilitating its displacement by the ethylthio moiety. The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C) for 8–12 hours.

Key Reaction Parameters:

- Solvent: DMF or THF

- Base: Potassium carbonate

- Temperature: 80–100°C

- Reaction Time: 8–12 hours

- Yield: 65–75%

This method is favored for its simplicity and reproducibility, though it requires careful control of moisture to prevent hydrolysis of the carbonitrile group.

Alternative Alkylation Strategies

Ethyl bromide or ethyl tosylate may substitute ethyl iodide in regions where iodide availability is limited. However, these reagents often necessitate longer reaction times (14–16 hours) and higher temperatures (100–110°C), yielding marginally lower outputs (60–68%).

Microwave-Assisted Synthesis

Enhanced Efficiency via Microwave Irradiation

Microwave-assisted synthesis has emerged as a superior alternative, reducing reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile, ethyl iodide, and potassium carbonate in DMF at 120°C for 20 minutes achieved an 85% yield. This method minimizes side reactions, such as over-alkylation or decomposition, by ensuring uniform heating.

Comparative Performance:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 20 minutes |

| Temperature | 80–100°C | 120°C |

| Yield | 65–75% | 80–85% |

| Energy Consumption | High | Low |

Microwave protocols are particularly advantageous for high-throughput screening but require specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow reactors enable precise temperature and pressure control, enhancing reaction consistency. A representative process involves:

Solvent and Reagent Optimization

Large-scale production often substitutes DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity. This switch reduces waste disposal costs and aligns with industrial safety standards.

Reaction Optimization and Challenges

Solvent Selection

Solvent polarity critically influences reaction kinetics. Polar aprotic solvents like DMF and THF enhance nucleophilicity, while non-polar solvents (e.g., toluene) result in incomplete substitution.

Solvent Performance Comparison:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| THF | 7.5 | 68 |

| Toluene | 2.4 | <10 |

Base and Stoichiometry

Excess base (2.5–3.0 equivalents) ensures complete deprotonation of the methylthio group. Sodium hydride, though highly reactive, risks side reactions with the carbonitrile group, making potassium carbonate the preferred choice.

Characterization and Quality Control

Spectroscopic Validation

Successful synthesis is confirmed via:

Purity Standards

Industrial batches require ≥99% purity, assessed by HPLC using a C18 column and acetonitrile/water mobile phase.

Emerging Methodologies

Catalytic Approaches

Recent studies explore palladium-catalyzed cross-coupling to introduce the ethylthio group, though yields remain suboptimal (50–55%).

Biocatalytic Pathways

Preliminary work with sulfotransferase enzymes demonstrates potential for ambient-temperature synthesis, but scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and an aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of new pyrimidine derivatives with substituted groups at the 4-position.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from the carbonitrile group.

Scientific Research Applications

Scientific Research Applications

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile and its related compounds have exhibited biological activities, making them potentially useful in pharmaceutical and agrochemical applications. Research into pyrimidine-5-carbonitriles has demonstrated their potential as anticancer agents and antiviral agents against viruses such as HIV, HBV, and HCV .

Antimicrobial Activity: Pyrimidine-5-carbonitriles have been synthesized and tested for in vitro activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . Specific compounds have displayed antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Research: Pyrimidine-5-carbonitrile derivatives have been designed and synthesized for evaluation as anticancer agents, demonstrating cytotoxic action against tumor cell lines by inhibiting tyrosine kinase EGFR or COX-2 . These compounds have also gained recognition for their anti-inflammatory and analgesic activities through COX isoenzyme inhibition .

Interaction Studies: Studies focusing on the interactions of this compound with biological molecules are crucial for understanding its mechanism of action. Interaction studies typically involve various methods:

- Spectroscopy: Using techniques like UV-Vis, fluorescence, and NMR to study binding interactions.

- Chromatography: Employing methods such as affinity chromatography to identify interacting partners.

- Computational Modeling: Utilizing molecular docking and simulation to predict binding modes and affinities.

Structural Analogs and Uniqueness

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-5-carbonitrile Derivatives

*Estimated based on analogues (e.g., 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, MW 199.66 ).

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Ethylthio vs. For instance, ethylthio-containing pyrimidines demonstrated superior antimicrobial activity against Gram-positive bacteria compared to methylthio analogues . Chloro vs. Methoxyphenyl Substituents: Chloro substituents at C4 (as in the target compound) enhance electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxyphenyl groups (e.g., in ) contribute to higher thermal stability (melting point ~300°C) but may reduce solubility .

Synthetic Utility

- The target compound’s chloro and ethylthio groups make it a versatile intermediate. For example, the chloro group at C4 can be displaced by amines or piperazines to generate bioactive derivatives (e.g., anticancer agents targeting the PI3K/AKT pathway) .

- In contrast, 4,6-dichloro analogues (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile) allow dual functionalization but require controlled reaction conditions to avoid over-substitution .

Biological Activity Antimicrobial Activity: Ethylthio-containing pyrimidines (e.g., 4-(alkyl/aryl amino)-2-(ethylthio)-6-(4-fluorophenyl)pyrimidine-5-carbonitriles) showed broad-spectrum activity against Staphylococcus aureus and Escherichia coli, likely due to optimized lipophilicity . Anticancer Potential: Methylthio derivatives (e.g., 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile) exhibited apoptosis-inducing effects via PI3K/AKT inhibition, suggesting ethylthio variants could offer similar or enhanced efficacy .

Material Science Applications Pyrimidine-5-carbonitriles with electron-withdrawing groups (e.g., nitrile) are used in sky-blue luminophores for electroluminescent devices. The ethylthio group’s electron-donating nature may fine-tune emission properties compared to methylthio or chloro substituents .

Biological Activity

4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile (CAS No. 317830-03-8) is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine ring substituted with a chloro group at the 4-position, an ethylthio group at the 2-position, and a cyano group at the 5-position. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that various pyrimidine derivatives, including this compound, were tested against a range of bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : The compound showed notable effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential. Specific derivatives displayed inhibition zones ranging from moderate to excellent against tested pathogens .

- Antifungal Activity : While effective against bacteria, the compound's activity against fungi such as Candida albicans was less pronounced .

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis.

- Kinase Inhibition : The compound has been investigated for its role as an ATP-mimicking inhibitor targeting tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor). In vitro studies revealed that it effectively inhibited EGFR activity, showcasing IC50 values in the low micromolar range .

- Induction of Apoptosis : Research indicated that treatment with this compound led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a mechanism for inducing apoptosis in cancer cells .

Research Data Table

| Activity | Target Pathogen/Cell Line | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 | - | Effective against Gram-positive |

| Antifungal | Candida albicans | >128 | - | Limited antifungal activity |

| Anticancer | MCF-7 (breast cancer) | - | 0.12 | Induces apoptosis |

| Kinase Inhibition | EGFR | - | 0.22 | ATP-mimicking inhibitor |

Case Studies

- Antimicrobial Evaluation : A study evaluated multiple pyrimidine derivatives, including this compound, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship that underpins the efficacy of these compounds .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptotic pathways. The results indicated enhanced efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves nucleophilic substitution of 4-chloro-2-(methylthio)pyrimidine derivatives with ethylamine or analogous thiols. For example, refluxing 2-methylthiopyrimidine intermediates with ethylamine in polar solvents (e.g., DMSO:water mixtures) under acidic conditions yields the target compound . Optimization includes adjusting reaction time (e.g., overnight reflux), solvent polarity, and stoichiometric ratios of reactants to improve yield. Monitoring by TLC or HPLC ensures completion.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Characterization relies on a combination of techniques:

- Melting Point : Compare observed values (e.g., 266–268°C for analogous pyrimidines) with literature .

- Spectroscopy : IR for functional groups (e.g., C≡N stretch ~2212 cm⁻¹, C=S ~1640 cm⁻¹) , and NMR (¹H/¹³C) to confirm substituent positions and integration ratios .

- Elemental Analysis : Verify %C, %H, and %N against calculated values (e.g., ±0.3% deviation acceptable) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : High-purity crystals are obtained using mixed solvents like DMSO:water (5:5) or ethanol:water. Slow cooling after saturation minimizes impurities. For chlorinated analogs, acetone or ethyl acetate is effective .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile and chloro groups activate the pyrimidine ring for nucleophilic substitution at C-4 or C-5. Ethylthio groups act as leaving groups in SNAr reactions. Computational studies (DFT) can predict reactive sites by mapping electrostatic potentials . Experimentally, substituent effects are tested by replacing Cl with Br or modifying the ethylthio group, monitoring reaction rates via kinetic studies .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of the nitrile group.

- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of -CN) before introducing new substituents .

- Catalysis : Use Pd catalysts for Suzuki-Miyaura couplings to enhance regioselectivity and minimize byproducts .

Q. How can computational modeling aid in predicting biological activity or binding affinity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases or enzymes). QSAR models correlate structural features (e.g., Hammett σ values for substituents) with bioactivity data from analogs . For example, chloro and ethylthio groups may enhance hydrophobic interactions in enzyme active sites .

Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

- Methodological Answer : LC-MS/MS with stable isotope labeling identifies hydrolyzed products (e.g., carboxylic acid derivatives from nitrile hydrolysis). Accelerated stability studies (pH 1–9, 40°C) simulate physiological degradation, with chromatographic separation (C18 columns) resolving polar metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.